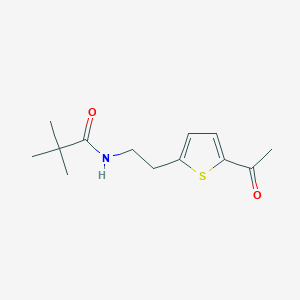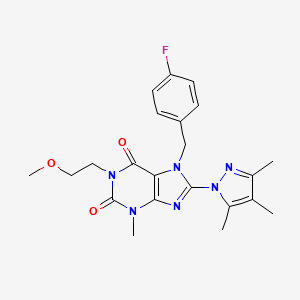
N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the analysis of similar compounds. For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involves inert refluxing of pivaloyl isothiocyanate with an aminoacetophenone derivative in dry acetone . This suggests that the synthesis of this compound might involve similar starting materials and conditions.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with an acylating agent. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide is achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone . Similarly, the chemoselective N-acetylation of primary aliphatic amines using pivalic acid and ethyl acetate as an acetyl donor is another relevant method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a related compound was determined using 1H-NMR, 13C-NMR, FT-IR, and single crystal assays . The molecular structure is further analyzed using theoretical calculations such as density functional theory (DFT) to understand the reactivity and stability of the molecule .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their interactions with various enzymes. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide exhibited significant enzyme inhibition activity against acetylcholinesterase and butylcholinesterase, suggesting that the compound is reactive and has potent inhibitory properties . The lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide followed by reactions with electrophiles also indicates the reactivity of the pivaloylaminoethyl group in ring substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their synthesis and molecular structure. The crystal structure analysis often reveals intermolecular interactions that are crucial for structural stabilization, such as hydrogen bonds and π-π interactions . The Hirshfeld surface analysis can provide insights into the contributions of different interactions to the crystal packing . Theoretical studies, including frontier molecular orbital analysis, can also provide information on the chemical softness and reactivity of the molecule .
Wissenschaftliche Forschungsanwendungen
Site of Lithiation and Ring Substitution
- Variations in Site of Lithiation: Lithiation of related N-pivalamide compounds followed by reactions with various electrophiles can give high yields of products involving ring substitution. This unexpected behavior in view of earlier results could have implications for synthetic chemistry, offering new pathways for functionalizing molecules for further research or drug development (Smith et al., 2012).
Metabolism and Hemoglobin Adduct Formation
- Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans: The metabolism of acrylamide, a compound structurally distinct but relevant due to its use in polyacrylamide production and the cooking of foods, has been studied in humans. Understanding the metabolism and hemoglobin adduct formation can provide insights into the potential toxicological and biochemical behavior of similar compounds (Fennell et al., 2005).
Chemoselective N-acetylation
- Chemoselective N-acetylation of Primary Aliphatic Amines: The use of pivalic or acetic acid as a promoter for the chemoselective N-acetylation of primary aliphatic amines to afford the corresponding acetamides demonstrates a key synthetic application. This simple and convenient approach requires mild reaction conditions, which could be relevant for the synthesis or modification of compounds including N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide (Yoshida et al., 2017).
Complexation Behavior in Solvent Extraction
- Successive Alkylation on Complexation Behavior of Uranium and Thorium: Investigating the effect of successive alkylation of N,N-dialkyl amides on the extraction behavior of uranium and thorium ions highlights the importance of steric and electronic effects in the complexation and extraction processes. Such research has implications for the nuclear fuel cycle and the design of novel extractants (Verma et al., 2014).
Discovery of Antiepileptic Agents
- Discovery of Antiepileptic Activity in Pyrrolidone Butanamides: The discovery and characterization of pyrrolidone butanamides with significant antiepileptic activity provide a basis for the development of new drugs. Understanding the structure-activity relationships and mechanisms of action of such compounds could contribute to advancements in medicinal chemistry and pharmacology (Kenda et al., 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9(15)11-6-5-10(17-11)7-8-14-12(16)13(2,3)4/h5-6H,7-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHMIFDZGDBKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)

![N-cyclohexyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2552055.png)

![1-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)



![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)